6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound characterized by a pyridazine ring, which features two nitrogen atoms in its six-membered structure. The molecular formula of this compound is , and it has a molecular weight of approximately . This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
This compound falls under the category of dihydropyridazines, which are nitrogen-containing heterocycles. Its classification is significant due to the distinct chemical properties imparted by the presence of nitrogen atoms within the ring structure.
The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several methods, primarily involving the cyclization of hydrazine derivatives with diketones or similar precursors. One common synthetic route includes:
The synthesis requires careful control of temperature and reaction time to optimize yield and minimize by-products. Catalysts may be employed to enhance reaction rates.
The molecular structure of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid features a pyridazine ring with a carboxylic acid functional group at position 4 and a keto group at position 6.
6-Oxo-1,6-dihydropyridazine-4-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific conditions, such as acidic or basic environments and varying temperatures, to achieve desired selectivity and yields.
The mechanism of action for 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid involves its interaction with biological targets at the molecular level. It may act as an enzyme inhibitor, affecting pathways related to inflammation or cell proliferation. The precise molecular targets depend on the context of its application but often involve interactions with specific receptors or enzymes .
Relevant data includes:
6-Oxo-1,6-dihydropyridazine-4-carboxylic acid represents a structurally significant nitrogen-containing heterocycle. Its systematic IUPAC name precisely defines the core scaffold: a six-membered pyridazine ring featuring a carboxylic acid substituent at position 4 and a carbonyl moiety at position 6. The "1,6-dihydro" designation indicates the reduced state between N1 and C6, a key electronic feature influencing its reactivity and tautomeric behavior. This compound is cataloged under CAS registry number 867130-58-3, with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.10 g/mol [2] [3]. Its SMILES notation (O=C1NN=CC(=C1)C(=O)O) succinctly captures the connectivity, revealing the carboxylic acid group directly attached to the heterocycle at C4 and the lactam carbonyl at C6 [2].
The pyridazine core classifies this compound within the diazine family—heterocycles containing two adjacent nitrogen atoms—distinguishing it from isomeric pyrimidines (1,3-diazines) or pyrazines (1,4-diazines). This 1,2-diazine orientation creates an electron-deficient ring system with a permanent dipole moment, profoundly impacting its intermolecular interactions and physicochemical properties. X-ray crystallography or computational analysis would predict a predominantly planar ring conformation, with the carboxylic acid group potentially participating in intramolecular hydrogen bonding with the adjacent carbonyl or ring nitrogen, influencing crystal packing and solubility.
Table 1: Fundamental Physicochemical Properties of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 867130-58-3 | [2] [3] |
Molecular Formula | C₅H₄N₂O₃ | [1] [2] |
Molecular Weight | 140.10 g/mol | [2] [3] |
Density | 1.63 g/cm³ | [3] |
Refractive Index | 1.662 | [3] |
SMILES | O=C1NN=CC(=C1)C(=O)O | [2] |
The measured density of 1.63 g/cm³ and refractive index of 1.662 [3] reflect a moderately dense, polar crystalline solid, consistent with strong intermolecular hydrogen bonding networks typical of fused carboxylic acid and lactam functionalities. The compound exhibits stability under standard temperature and pressure conditions but requires storage in cool, dry environments to prevent potential decomposition or hydrate formation [3]. Its structural features—the acidic carboxylic proton, the lactam N-H, and the electron-deficient ring—create multiple sites for chemical modification (e.g., esterification, N-alkylation, metal coordination, nucleophilic substitution) or non-covalent interactions (hydrogen bonding, π-stacking). This versatility positions it as a valuable synthon for generating diverse libraries of functionally complex heterocycles.
The exploration of pyridazine derivatives within medicinal chemistry spans decades, evolving from early curiosity about their unique physicochemical behavior to targeted drug design exploiting their bioisosteric potential. While 6-oxo-1,6-dihydropyridazine-4-carboxylic acid itself may not be a historic natural product lead, it embodies the core structure from which numerous pharmacologically active analogues derive. Pyridazines gained prominence as metabolically stable bioisosteres for phenyl or other nitrogen heterocycles, particularly when modulation of electronic distribution, solubility, or dipole moment was desired.
Early research focused on simple alkyl and aryl derivatives, but the strategic incorporation of carboxylic acid functionality at C4, as seen in our subject compound, marked a significant advancement. This group introduced critical hydrogen-bonding capacity and acidity (pKa expected ~3-4 for carboxylic acid, ~8-10 for lactam N-H), enabling interactions with biological targets like enzymes or receptors that recognize endogenous carboxylate-containing metabolites. The electron-withdrawing nature of the carboxylic acid further enhances the ring's inherent electron deficiency, potentially favoring interactions with electron-rich biological nucleophiles or metal ions in active sites. Modern synthetic methodologies, such as multi-component reactions or catalytic functionalization, have dramatically expanded access to complex pyridazine carboxylates. For instance, derivatives like 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids are synthesized via reactions of methyl acylpyruvates with malononitrile or cyanoacetamide [6]. These routes exemplify how the core scaffold can be decorated with diverse pharmacophores (e.g., aryl, cyano groups) to modulate bioactivity.
Table 2: Structurally Related Pyridazine/Pyridine Carboxylic Acid Derivatives in Research
Compound Name | Core Structure Variation | Molecular Formula | Research Context |
---|---|---|---|
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Pyridine-based (1,2-DHP), N-methylated at N1 | C₇H₇NO₃ | Bioactive natural product derivative from Cordyceps bassiana [4] |
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | N1-(2-methoxyphenyl), C4-hydroxy substitution | C₁₂H₁₀N₂O₅ | Unique chemical building block [5] |
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Pyridine-based (1,2-DHP), C4-methyl substituted | C₇H₇NO₃ | Synthetic intermediate [7] |
The discovery of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (C₇H₇NO₃) from Cordyceps bassiana [4] highlights the biological relevance of closely related scaffolds, demonstrating anti-inflammatory properties via AP-1 pathway inhibition. Although this is a regioisomeric pyridine derivative, it underscores the pharmacological potential inherent in the general 6-oxo-1,6-dihydro heterocycle carboxylate motif. Synthetic efforts have further expanded structural diversity, yielding compounds like 4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (C₁₂H₁₀N₂O₅) [5], where bulky aryl groups at N1 and additional substituents create sterically and electronically unique molecules. Similarly, the synthesis of 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (C₇H₇NO₃) [7] illustrates the exploration of alkyl substituents to fine-tune lipophilicity and steric bulk. These structural modifications collectively demonstrate how the core 6-oxo-1,6-dihydropyridazine-4-carboxylic acid serves as a versatile template. Researchers systematically alter its substituents to probe structure-activity relationships (SAR) for specific biological targets or to optimize physicochemical properties (e.g., solubility, metabolic stability) relevant to drug development. The historical trajectory thus reveals a shift from fundamental heterocyclic chemistry towards rational design of functionally enriched pyridazine carboxylates for targeted therapeutic applications.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2